![molecular formula C14H20N2O2 B7492458 [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone, also known as DMAPMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of morpholine-based compounds, which are widely used in medicinal chemistry as building blocks for drug discovery.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been shown to disrupt the microtubule network in cells, leading to cell death. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It exhibits significant anticancer, antifungal, and antibacterial activity, making it a potential candidate for the development of new drugs. However, [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone. One area of research is the development of new drugs based on [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone for the treatment of cancer and other diseases. Researchers are also investigating the potential use of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone in combination with other drugs to enhance their effectiveness. Another area of research is the investigation of the mechanism of action of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone to better understand how it works and how it can be optimized for use in drug development. Overall, [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has significant potential for use in scientific research and drug development, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylmorpholine in the presence of a catalyst such as acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to produce high yields of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone with good purity.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-16(8-9-18-11)14(17)12-4-6-13(7-5-12)15(2)3/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGJHDFCJZQHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
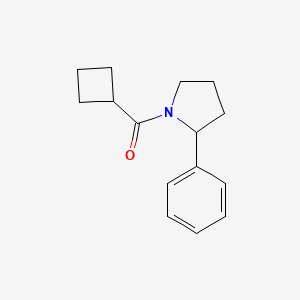
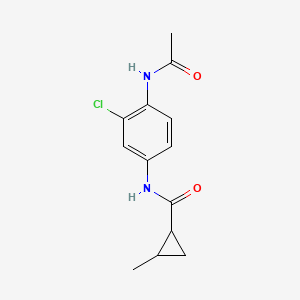
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
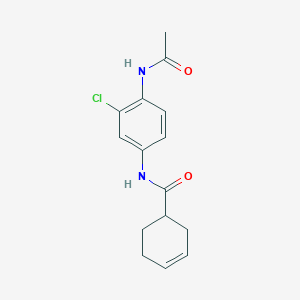
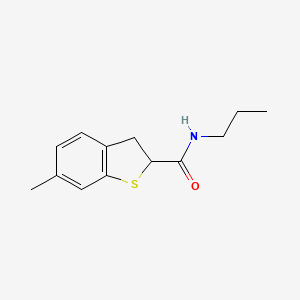
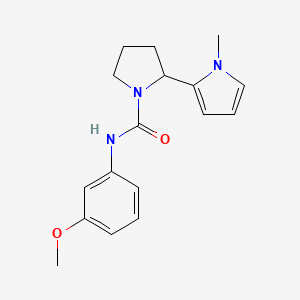
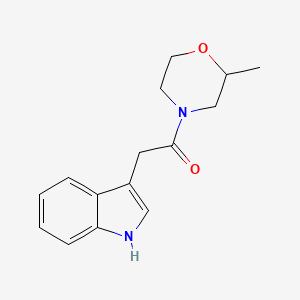
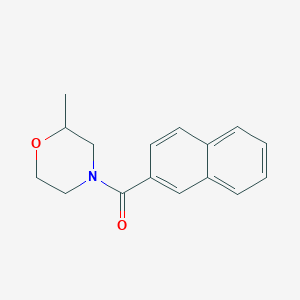
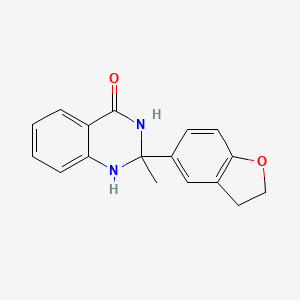
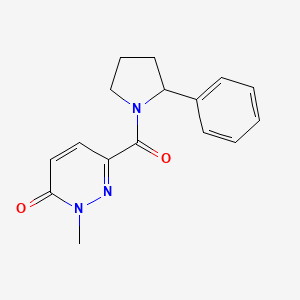
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)